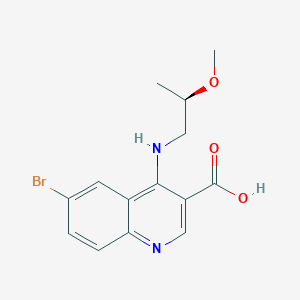

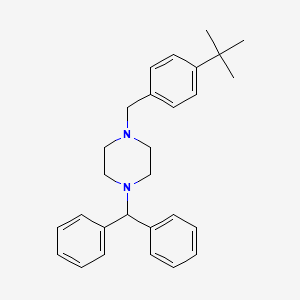

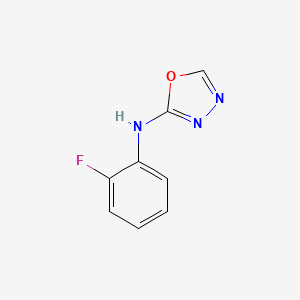

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Overview

Description

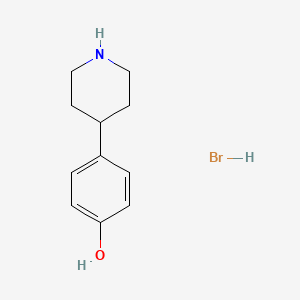

“(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C15H24BClFNO3 . It has a molecular weight of 331.6 g/mol .

Chemical Reactions Analysis

As mentioned earlier, boronic acids are commonly used in Suzuki–Miyaura coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases, such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound could be used to develop sensors that operate at the interface of the sensing material or within the bulk sample, providing a versatile tool for detecting biological and chemical substances.

Biological Labelling

The diol interaction capability of boronic acids also extends to biological labelling. They can be used to label proteins, cells, and other biological molecules, which is essential for tracking and observing biological processes in real-time . This compound could be particularly useful in fluorescent labelling, where it can help in visualizing cell components under a microscope.

Protein Manipulation and Modification

Boronic acids have been utilized in the manipulation and modification of proteins. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for research purposes . The subject compound could serve as a building block for creating novel protein-based materials or for modifying enzymes for specific reactions.

Therapeutic Development

Boronic acids and their derivatives are considered potential candidates for drug development and drug delivery systems. They can act as boron-carriers suitable for neutron capture therapy, a promising cancer treatment method . The compound could be explored for its efficacy in delivering therapeutic agents to targeted cells or tissues.

Electrophoresis of Glycated Molecules

In the field of analytical chemistry, boronic acids are used in the electrophoresis of glycated molecules. This application is crucial for the separation and analysis of glycosylated proteins and other biomolecules, which is important in diabetes research and other glycation-related diseases .

Controlled Release Systems

The interaction of boronic acids with sugars has been exploited in the development of controlled release systems, such as polymers for insulin release. This compound could be investigated for its potential in creating smart drug delivery systems that respond to glucose levels, releasing insulin as needed .

Neutron Capture Therapy

As a boron-carrier, this compound has potential applications in neutron capture therapy for cancer treatment. By targeting tumor cells with boron-containing compounds and then irradiating them with neutrons, it’s possible to destroy cancer cells selectively .

Analytical Methods

Boronic acids are used as building materials for microparticles in analytical methods. These microparticles can be functionalized with the compound to create highly selective and sensitive detection systems for various analytes .

Mechanism of Action

properties

IUPAC Name |

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVDUULQHITRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)